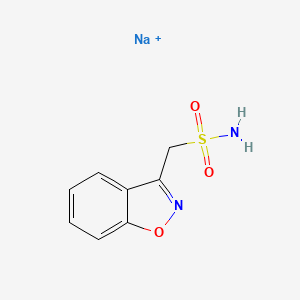
3-(Sulfamoylmethyl)-1,2-benzisoxazole sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zonisamidesodium is synthesized through a series of chemical reactions starting from 1,2-benzisoxazoleThe process typically involves the use of reagents such as sodium benzoate, citric acid monohydrate, and tri-sodium phosphate . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of zonisamidesodium involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediate compounds, followed by purification steps such as crystallization and filtration. The final product is then formulated into various dosage forms, including capsules and oral suspensions .
Chemical Reactions Analysis
Types of Reactions
Zonisamidesodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisoxazole compounds.
Scientific Research Applications
Zonisamidesodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of zonisamidesodium involves the inhibition of voltage-sensitive sodium channels and T-type calcium channels. This dual mechanism reduces the repetitive firing of neurons and stabilizes neuronal membranes, thereby preventing seizures . The compound also modulates the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, further contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another sulfonamide derivative used as a diuretic and anticonvulsant.
Topiramate: A sulfamate-substituted monosaccharide with anticonvulsant properties.
Lamotrigine: A phenyltriazine derivative used in the treatment of epilepsy and bipolar disorder.
Uniqueness of Zonisamidesodium
Zonisamidesodium is unique due to its dual mechanism of action, which involves both sodium and calcium channel inhibition. This makes it effective in patients who are resistant to other antiepileptic drugs. Additionally, its long half-life allows for once-daily dosing, improving patient compliance .
Properties
Molecular Formula |
C8H8N2NaO3S+ |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12);/q;+1 |
InChI Key |
QVADSMGRZHVGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















